molecular formula C10H20N2OS B6240403 2-methyl-1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one CAS No. 1692118-40-3

2-methyl-1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one

Cat. No.: B6240403
CAS No.: 1692118-40-3
M. Wt: 216.35 g/mol
InChI Key: IIUWPGZIQGBIOW-UHFFFAOYSA-N
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Description

2-methyl-1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, a methylsulfanyl group, and a propanone backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable alkylating agent under controlled conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with an appropriate alkyl halide.

    Formation of the Propanone Backbone: The final step involves the formation of the propanone backbone through a condensation reaction between the piperazine derivative and a suitable ketone precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted piperazine and methylsulfanyl derivatives

Scientific Research Applications

2-methyl-1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Cellular Metabolism: Affecting metabolic pathways to induce changes in cell function and viability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one
  • 2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one
  • 3-(methylsulfanyl)-1-(4-methylpiperazin-1-yl)propan-1-one

Uniqueness

2-methyl-1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one is unique due to the presence of both the methylsulfanyl group and the piperazine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound in various fields of research.

Properties

CAS No.

1692118-40-3

Molecular Formula

C10H20N2OS

Molecular Weight

216.35 g/mol

IUPAC Name

2-methyl-1-(4-methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one

InChI

InChI=1S/C10H20N2OS/c1-9(8-14-3)10(13)12-6-4-11(2)5-7-12/h9H,4-8H2,1-3H3

InChI Key

IIUWPGZIQGBIOW-UHFFFAOYSA-N

Canonical SMILES

CC(CSC)C(=O)N1CCN(CC1)C

Purity

0

Origin of Product

United States

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